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Compound Name: Dactylol
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Dactylol is a sesquiterpene alcohol first isolated from the sea hare Aplysia dactylomela. As a

marine natural product, dactylol represents a unique chemical scaffold that is of interest to

researchers in natural product synthesis, chemical biology, and drug discovery. Nuclear

Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the

unambiguous structure elucidation and characterization of such novel compounds. This

application note provides a detailed protocol for the acquisition and assignment of 1D and 2D

NMR data for dactylol.

Data Presentation
A comprehensive search of scientific literature and chemical databases did not yield a publicly

available, complete, and assigned set of experimental 1H and 13C NMR data for dactylol. For

the purpose of this application note, a representative table with expected chemical shift ranges

for a molecule with the structural features of dactylol is provided below. Should experimental

data become available, it would be presented in a similar format.

Table 1: Representative 1H and 13C NMR Data for Dactylol (CDCl₃)
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Position
δC (ppm)
(Expected
Range)

δH (ppm)
(Expected
Multiplicity, J
in Hz)

Key HMBC
Correlations
(H → C)

Key COSY
Correlations

1 45-55 1.8-2.2 (m)
C2, C10, C11,

C15
H2

2 25-35 1.4-1.7 (m) C1, C3, C10 H1, H3

3 35-45 1.3-1.6 (m) C2, C4, C5 H2, H4

4 120-130 5.0-5.4 (m) C3, C5, C6 H3, H5

5 130-140
C3, C4, C6, C12,

C13

6 30-40 2.0-2.4 (m) C4, C5, C7, C8 H7

7 40-50 1.5-1.8 (m) C6, C8, C9 H6, H8

8 20-30 1.2-1.5 (m) C7, C9, C10 H7, H9

9 40-50 1.6-1.9 (m)
C7, C8, C10,

C11
H8

10 70-80
C1, C2, C8, C9,

C11, C15

11 35-45
C1, C9, C10,

C15

12 25-35 0.9-1.1 (s) C5, C13, C14

13 25-35 0.9-1.1 (s) C5, C12, C14

14 20-30 1.5-1.7 (s) C4, C5, C6

15 15-25 0.8-1.0 (d, J ≈ 7) C1, C10, C11 H1

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR data for a

sesquiterpene like dactylol.
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1. Sample Preparation:

Sample: 5-10 mg of purified dactylol.

Solvent: Approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Tube: A high-precision 5 mm NMR tube.

Procedure: Dissolve the sample completely in the deuterated solvent in the NMR tube.

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Temperature: 298 K.

1D ¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

1D ¹³C NMR:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, depending on sample concentration and acquisition time.

2D COSY (Correlation Spectroscopy):

Pulse Program: A standard gradient-enhanced COSY sequence (e.g., cosygpqf).

Spectral Width (F1 and F2): 12-16 ppm.

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 4-8 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: A standard gradient-enhanced HSQC sequence with sensitivity

enhancement (e.g., hsqcedetgpsisp2.2).

Spectral Width: F2 (¹H): 12-16 ppm, F1 (¹³C): 160-180 ppm.

Data Points: 2048 in F2 and 256 in F1.

Number of Scans: 8-16 per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: A standard gradient-enhanced HMBC sequence (e.g., hmbcgpndqf).

Spectral Width: F2 (¹H): 12-16 ppm, F1 (¹³C): 200-220 ppm.

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 16-32 per increment.

Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

3. Data Processing and Analysis:
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All spectra should be processed using appropriate software (e.g., TopSpin, MestReNova).

¹H and ¹³C spectra should be referenced to the internal standard TMS at 0.00 ppm.

Phase and baseline corrections should be applied to all spectra.

For 2D spectra, appropriate window functions (e.g., sine-bell) should be applied before

Fourier transformation.

Structural assignments are made by systematically analyzing the correlations observed in

the COSY, HSQC, and HMBC spectra in conjunction with the 1D spectral data.

Workflow for Structure Elucidation of Dactylol
The following diagram illustrates the general workflow for the structure elucidation of a natural

product like dactylol using NMR spectroscopy.
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Conclusion
This application note outlines the standard procedures for the acquisition and interpretation of

1H and 13C NMR data for the marine natural product dactylol. While specific experimental

data for dactylol was not found in the searched literature, the provided protocols and

representative data serve as a comprehensive guide for researchers working on the

characterization of this and similar sesquiterpenoid structures. The combination of 1D and 2D

NMR techniques is essential for the complete and unambiguous assignment of all proton and

carbon signals, which is a critical step in the structural elucidation and further development of

novel natural products.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Assignments for the
Sesquiterpene Dactylol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237840#1h-and-13c-nmr-assignments-for-dactylol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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